2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a sulfanyl group attached to an imidazoquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzylamine with a suitable aldehyde to form an imidazoquinazoline intermediate. This intermediate is then subjected to further reactions to introduce the benzyl, fluorophenyl, and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar core structure and have been studied for their wide range of biological activities.
Quinazoline derivatives: These compounds also share structural similarities and have been explored for their therapeutic potential.
Uniqueness
What sets 2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one apart is its specific combination of functional groups, which may confer unique biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c25-18-12-10-17(11-13-18)15-30-24-27-20-9-5-4-8-19(20)22-26-21(23(29)28(22)24)14-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMEYGHQHIYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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